Cas no 1881328-68-2 (2,3-Diaminobenzonitrile hydrochloride)

2,3-Diaminobenzonitrile hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7399347-0.1g |
2,3-diaminobenzonitrile hydrochloride |
1881328-68-2 | 95.0% | 0.1g |
$19.0 | 2025-03-11 | |
1PlusChem | 1P00I2YB-2.5g |
2,3-Diaminobenzonitrile hydrochloride |
1881328-68-2 | 95% | 2.5g |
$308.00 | 2024-06-17 | |
A2B Chem LLC | AI42835-100mg |
2,3-Diaminobenzonitrile hydrochloride |
1881328-68-2 | 95% | 100mg |
$80.00 | 2024-01-02 | |
1PlusChem | 1P00I2YB-500mg |
2,3-Diaminobenzonitrile hydrochloride |
1881328-68-2 | 95% | 500mg |
$155.00 | 2024-06-17 | |
A2B Chem LLC | AI42835-5g |
2,3-Diaminobenzonitrile hydrochloride |
1881328-68-2 | 96% | 5g |
$423.00 | 2024-04-20 | |
1PlusChem | 1P00I2YB-5g |
2,3-Diaminobenzonitrile hydrochloride |
1881328-68-2 | 96% | 5g |
$452.00 | 2025-02-28 | |
Enamine | EN300-7399347-0.25g |
2,3-diaminobenzonitrile hydrochloride |
1881328-68-2 | 95.0% | 0.25g |
$27.0 | 2025-03-11 | |
Enamine | EN300-7399347-2.5g |
2,3-diaminobenzonitrile hydrochloride |
1881328-68-2 | 95.0% | 2.5g |
$120.0 | 2025-03-11 | |
Enamine | EN300-7399347-10.0g |
2,3-diaminobenzonitrile hydrochloride |
1881328-68-2 | 95.0% | 10.0g |
$412.0 | 2025-03-11 | |
Enamine | EN300-7399347-0.05g |
2,3-diaminobenzonitrile hydrochloride |
1881328-68-2 | 95.0% | 0.05g |
$19.0 | 2025-03-11 |
2,3-Diaminobenzonitrile hydrochloride 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
2,3-Diaminobenzonitrile hydrochlorideに関する追加情報
2,3-Diaminobenzonitrile Hydrochloride (CAS No. 1881328-68-2): An Overview and Recent Developments
2,3-Diaminobenzonitrile hydrochloride (CAS No. 1881328-68-2) is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and materials science. This compound is a salt form of 2,3-diaminobenzonitrile, which is known for its unique chemical structure and reactivity. The hydrochloride salt form enhances its solubility and stability, making it an attractive candidate for various research and industrial applications.
The chemical structure of 2,3-diaminobenzonitrile hydrochloride consists of a benzene ring with two amino groups (-NH2) at the 2 and 3 positions and a nitrile group (-CN) at the 4 position. The hydrochloride salt form is formed by the protonation of one or both amino groups, resulting in a positively charged species that is balanced by chloride ions. This structure imparts unique properties to the compound, such as high reactivity and the ability to participate in a wide range of chemical reactions.
In medicinal chemistry, 2,3-diaminobenzonitrile hydrochloride has gained attention due to its potential as a building block for the synthesis of bioactive molecules. Recent studies have explored its use in the development of novel drugs targeting various diseases. For instance, researchers at the University of California have reported the synthesis of several derivatives of 2,3-diaminobenzonitrile hydrochloride that exhibit potent anti-cancer activity. These derivatives were found to inhibit key enzymes involved in cancer cell proliferation, making them promising candidates for further preclinical and clinical evaluation.
Beyond its medicinal applications, 2,3-diaminobenzonitrile hydrochloride has also found use in organic synthesis as a versatile intermediate. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of complex organic molecules. For example, a study published in the Journal of Organic Chemistry demonstrated the use of 2,3-diaminobenzonitrile hydrochloride in the synthesis of novel heterocyclic compounds with potential applications in materials science and electronics.
In materials science, the unique properties of 2,3-diaminobenzonitrile hydrochloride have led to its exploration as a precursor for the preparation of functional materials. Researchers at MIT have reported the use of this compound in the synthesis of conductive polymers and nanomaterials. These materials exhibit excellent electrical conductivity and have potential applications in electronic devices, sensors, and energy storage systems.
The synthesis of 2,3-diaminobenzonitrile hydrochloride typically involves several steps. One common method involves the nitration of aniline followed by reduction to form 2,3-diaminobenzoic acid. The subsequent nitrilation and protonation steps yield the desired product. Recent advancements in green chemistry have led to more environmentally friendly synthetic routes that minimize waste and reduce energy consumption. For instance, a study published in Green Chemistry described a novel catalytic method for the synthesis of 2,3-diaminobenzonitrile hydrochloride using recyclable catalysts.
The stability and solubility of 2,3-diaminobenzonitrile hydrochloride are important considerations for its practical applications. The compound is generally stable under ambient conditions but may degrade upon exposure to strong acids or bases. Its solubility in water is moderate but can be improved by adjusting pH or using co-solvents. These properties make it suitable for use in aqueous solutions and formulations.
In terms of safety, while specific safety data sheets (SDS) should always be consulted for detailed information, general precautions include handling the compound with appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation. Storage should be in a cool, dry place away from incompatible materials.
Recent research trends indicate that 2,3-diaminobenzonitrile hydrochloride will continue to be an important compound in various scientific disciplines. Ongoing studies are exploring its potential in new areas such as drug delivery systems and advanced materials. For example, researchers at Harvard University are investigating the use of this compound as a component in smart drug delivery systems that can release drugs in response to specific stimuli.
In conclusion, 2,3-diaminobenzonitrile hydrochloride (CAS No. 1881328-68-2) is a multifaceted compound with significant potential across multiple fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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